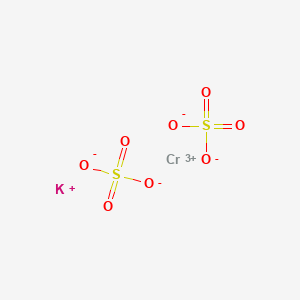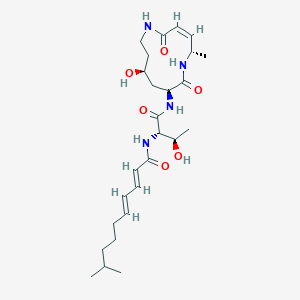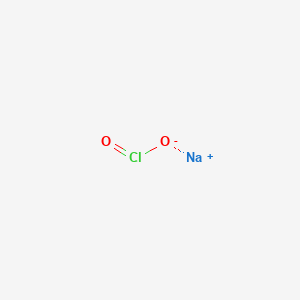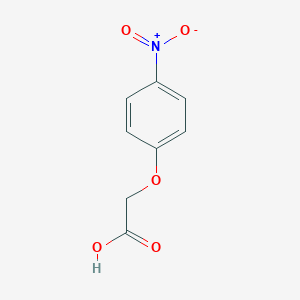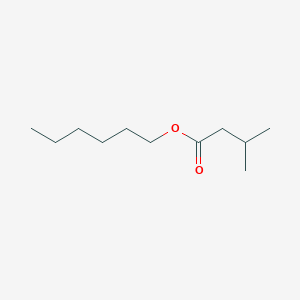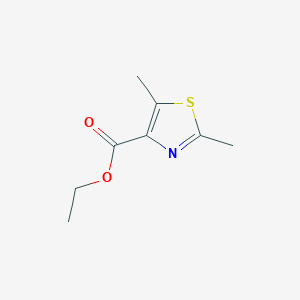
Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which is a common motif in various biologically active compounds and pharmaceuticals. The ethyl group attached to the thiazole ring suggests that this compound could be an ester derivative, which may have implications for its reactivity and potential applications in synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy . Another derivative, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was synthesized and its crystal structure was characterized, indicating the formation of the compound in the monoclinic crystal system . Additionally, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These studies demonstrate the versatility of thiazole derivatives in synthetic chemistry and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using both experimental and theoretical methods. Density Functional Theory (DFT) calculations were used to optimize the molecular geometry and analyze the molecular electrostatic potential (MEP) map of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . The MEP map helps in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. The crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate revealed intermolecular interactions and molecular packing modes .
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions due to the presence of reactive sites in their structure. The synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate and its transformation into different substituted pyridine derivatives has been reported . This indicates the potential of thiazole derivatives to participate in cyclization reactions and the formation of complex heterocyclic systems. Furthermore, the reactivity of thiazole derivatives towards electrophilic reagents has been explored, leading to the synthesis of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The thermodynamic parameters of the synthesized compounds suggest that their formation is exothermic and spontaneous at room temperature . The vibrational analysis and spectroscopic characterization provide insights into the bond lengths, bond angles, and other geometric parameters, which are in good agreement with theoretical predictions . The binding energy of intermolecular interactions, such as hydrogen bonding, has been calculated, indicating the stability of the dimeric forms in the solid state .
Scientific Research Applications
-
Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : 2-Aminothiazoles, a class of organic medicinal compounds similar to the one you mentioned, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods : Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .
-
Corrosion Inhibition
- Field : Material Science
- Application : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC), a compound similar to the one you mentioned, has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .
- Methods : The study was conducted using weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .
- Results : EMTC acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature .
-
Schiff Bases
- Field : Medicinal Chemistry
- Application : Schiff bases, which can be synthesized from 2-aminothiazole-4-carboxylate, have diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods : Compounds were synthesized and characterized by FTIR and NMR. Antibacterial potential against multi-drug resistant clinical isolates was evaluated and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. Compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .
-
Reference Standards
- Field : Neurology Research
- Application : Ethyl 2-(2,4,5-Trimethoxybenzamido)thiazole-4-carboxylate, a compound similar to the one you mentioned, is used as a reference standard in neurology research .
- Methods : This compound is used as a control or baseline in various experiments to ensure the accuracy and reliability of the results .
- Results : The use of this compound as a reference standard helps to validate the findings of the research .
-
Neurology Research
- Field : Neurology
- Application : Ethyl 2-(2,4,5-Trimethoxybenzamido)thiazole-4-carboxylate, a compound similar to the one you mentioned, is used as a reference standard in neurology research .
- Methods : This compound is used as a control or baseline in various experiments to ensure the accuracy and reliability of the results .
- Results : The use of this compound as a reference standard helps to validate the findings of the research .
properties
IUPAC Name |
ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROUBISNMOASW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethyl-1,3-thiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

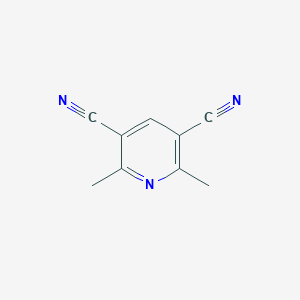

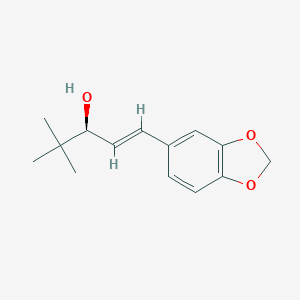

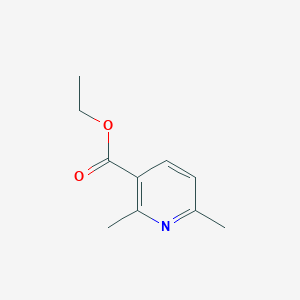


![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
